molecular formula C18H15ClOS B3051548 Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride CAS No. 345580-98-5

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride

Cat. No.: B3051548
CAS No.: 345580-98-5
M. Wt: 314.8 g/mol
InChI Key: YAFVTOLUUZOHAS-UHFFFAOYSA-N
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Description

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride is a chemical compound with the molecular formula C18H15ClOS. It is a sulfonium salt where the sulfonium ion is bonded to a (4-hydroxyphenyl) group and two phenyl groups, with chloride as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride typically involves the reaction of diphenyl sulfide with 4-hydroxybenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The general reaction scheme is as follows:

Diphenyl sulfide+4-hydroxybenzyl chlorideSulfonium, (4-hydroxyphenyl)diphenyl-, chloride\text{Diphenyl sulfide} + \text{4-hydroxybenzyl chloride} \rightarrow \text{this compound} Diphenyl sulfide+4-hydroxybenzyl chloride→Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide, alkoxide, or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diphenyl sulfide.

    Substitution: Various sulfonium salts depending on the nucleophile used.

Scientific Research Applications

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfonium compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Sulfonium, (4-methoxyphenyl)diphenyl-, chloride
  • Sulfonium, (4-aminophenyl)diphenyl-, chloride
  • Sulfonium, (4-nitrophenyl)diphenyl-, chloride

Uniqueness

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride is unique due to the presence of the hydroxyl group on the phenyl ring, which can participate in hydrogen bonding and other interactions. This feature distinguishes it from other similar compounds and can influence its reactivity and applications.

Properties

IUPAC Name

(4-hydroxyphenyl)-diphenylsulfanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14OS.ClH/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFVTOLUUZOHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593509
Record name (4-Hydroxyphenyl)(diphenyl)sulfanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345580-98-5
Record name (4-Hydroxyphenyl)(diphenyl)sulfanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a methylene chloride solution of 20 g of the diphenyl-4-methoxyphenylsulfonium trifluoromethanesulfonate, 90 ml of a 1 M boron tribromide-methylene chloride solution was slowly dropwise added with stirring at room temperature, and the mixture was stirred at room temperature for 2 hours. To the reaction mixture formed, methanol and distilled water were slowly added, followed by drying under reduced pressure to obtain a white crystal compound. The white crystal compound was dissolved in methanol, and ion exchange was effected using an anionic ion-exchange resin (Cl− type), followed by drying under reduced pressure to obtain 11.5 g of diphenyl-4-hydroxyphenylsulfonium chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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